molecular formula C9H9BrF3N3 B15235543 (E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide

(E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide

Cat. No.: B15235543
M. Wt: 296.09 g/mol
InChI Key: JXNDGXHKMZUSJC-UHFFFAOYSA-N
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Description

(E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide is a synthetic organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-4-(trifluoromethyl)pyridine and N,N-dimethylformamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the formimidamide linkage.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

(E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in preclinical studies.

    Industry: The compound can be utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in a biochemical assay or therapeutic setting.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide include other pyridine derivatives with bromine and trifluoromethyl substitutions. Examples include:

    5-Bromo-4-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    N,N-Dimethylformimidamide: A related formimidamide derivative with different substituents.

Uniqueness

The uniqueness of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties may result in unique reactivity, biological activity, or industrial utility compared to other similar compounds.

Properties

Molecular Formula

C9H9BrF3N3

Molecular Weight

296.09 g/mol

IUPAC Name

N'-[5-bromo-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H9BrF3N3/c1-16(2)5-15-8-3-6(9(11,12)13)7(10)4-14-8/h3-5H,1-2H3

InChI Key

JXNDGXHKMZUSJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=C(C(=C1)C(F)(F)F)Br

Origin of Product

United States

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